![molecular formula C14H11NO4 B14328650 2-[Hydroxy(4-nitrophenyl)methyl]cyclohepta-2,4,6-trien-1-one CAS No. 105769-71-9](/img/structure/B14328650.png)
2-[Hydroxy(4-nitrophenyl)methyl]cyclohepta-2,4,6-trien-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[Hydroxy(4-nitrophenyl)methyl]cyclohepta-2,4,6-trien-1-one is an organic compound with a unique structure that includes a seven-membered ring with three conjugated double bonds and a ketone group. This compound is a derivative of tropone, which is known for its non-benzenoid aromatic properties .
Vorbereitungsmethoden
The synthesis of 2-[Hydroxy(4-nitrophenyl)methyl]cyclohepta-2,4,6-trien-1-one can be achieved through several methods. One common synthetic route involves the oxidation of cycloheptatriene using selenium dioxide . Another method involves the indirect synthesis from tropinone through a Hofmann elimination followed by bromination . Industrial production methods typically involve these synthetic routes under controlled conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
2-[Hydroxy(4-nitrophenyl)methyl]cyclohepta-2,4,6-trien-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents such as bromine and potassium hydroxide.
Wissenschaftliche Forschungsanwendungen
This compound has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of various chemical products.
Wirkmechanismus
The mechanism of action of 2-[Hydroxy(4-nitrophenyl)methyl]cyclohepta-2,4,6-trien-1-one involves its interaction with molecular targets and pathways. The compound’s structure allows it to participate in various chemical reactions, influencing biological processes and pathways .
Vergleich Mit ähnlichen Verbindungen
Similar compounds include tropone and tropolone, which share the seven-membered ring structure with conjugated double bonds. 2-[Hydroxy(4-nitrophenyl)methyl]cyclohepta-2,4,6-trien-1-one is unique due to the presence of the hydroxy and nitrophenyl groups, which confer distinct chemical and biological properties .
Eigenschaften
CAS-Nummer |
105769-71-9 |
|---|---|
Molekularformel |
C14H11NO4 |
Molekulargewicht |
257.24 g/mol |
IUPAC-Name |
2-[hydroxy-(4-nitrophenyl)methyl]cyclohepta-2,4,6-trien-1-one |
InChI |
InChI=1S/C14H11NO4/c16-13-5-3-1-2-4-12(13)14(17)10-6-8-11(9-7-10)15(18)19/h1-9,14,17H |
InChI-Schlüssel |
HQAWDVIRRDZIJT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=O)C=C1)C(C2=CC=C(C=C2)[N+](=O)[O-])O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


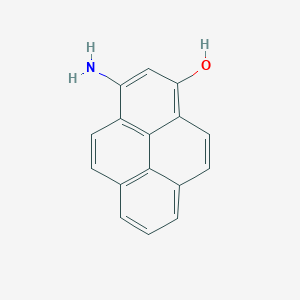
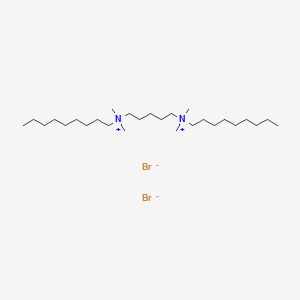

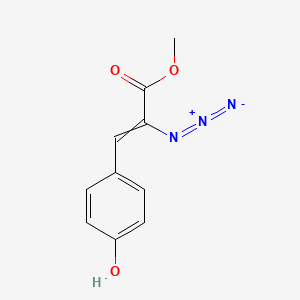
![Formamide, N-[2-(phenylamino)ethyl]-](/img/structure/B14328596.png)
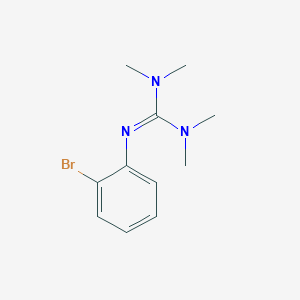
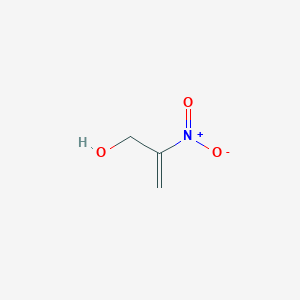
![2-(Methylsulfanyl)-10-[3-(piperidin-1-YL)propyl]-10H-phenothiazine](/img/structure/B14328613.png)

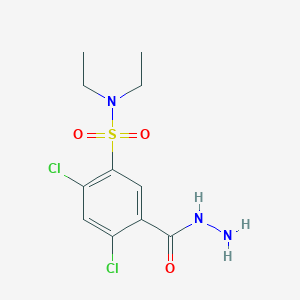

![3-Methyl-1-phenyl-4-[(E)-phenyldiazenyl]-5-[(trimethylsilyl)oxy]-1H-pyrazole](/img/structure/B14328623.png)

![N-[5-(1,2-dithiolan-3-yl)pentanoyl]alanine](/img/structure/B14328653.png)
